REACTION_CXSMILES
|
[ClH:1].[N+:2]([C:5]1[CH:10]=[CH:9][C:8]([CH2:11][C:12]#[N:13])=[CH:7][CH:6]=1)([O-:4])=[O:3].[CH2:14]([OH:16])[CH3:15]>>[ClH:1].[N+:2]([C:5]1[CH:6]=[CH:7][C:8]([CH2:11][C:12](=[NH:13])[O:16][CH2:14][CH3:15])=[CH:9][CH:10]=1)([O-:4])=[O:3] |f:3.4|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
5 g
|
Type
|
reactant
|
Smiles
|
[N+](=O)([O-])C1=CC=C(C=C1)CC#N
|
Name
|
|
Quantity
|
400 mL
|
Type
|
reactant
|
Smiles
|
C(C)O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
between 0-5° C
|
Type
|
CUSTOM
|
Details
|
The solvent was removed under reduced pressure at 15° C.
|
Type
|
CUSTOM
|
Details
|
to give a residue which on trituration with diethyl ether
|
Type
|
CUSTOM
|
Details
|
gave a solid
|
Type
|
FILTRATION
|
Details
|
The solid was filtered under a nitrogen atmosphere
|
Type
|
WASH
|
Details
|
washed thoroughly with diethyl ether
|
Type
|
CUSTOM
|
Details
|
Drying under vacuum
|
Name
|
|
Type
|
product
|
Smiles
|
Cl.[N+](=O)([O-])C1=CC=C(C=C1)CC(OCC)=N
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 3.5 g | |
YIELD: PERCENTYIELD | 47% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |